N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-([3,3'-Bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core fused with a bipyridine-methyl substituent. The compound’s structure combines a sulfonamide pharmacophore with a bicyclic aromatic system, which is hypothesized to enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(26,21-8-7-17-4-1-2-5-18(17)11-21)24-13-16-10-20(15-23-12-16)19-6-3-9-22-14-19/h3,6-12,14-15,24H,1-2,4-5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRDBOADGRCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the coupling of a bipyridine derivative with a tetrahydronaphthalene sulfonamide precursor. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to achieve high yields and purity. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The bipyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of tetrahydronaphthalene amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Chemistry
-
Coordination Chemistry :
- This compound serves as a ligand forming complexes with transition metals. These complexes can act as catalysts in various organic transformations, enhancing reaction efficiency and selectivity.
-
Catalysis :
- N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been investigated for its catalytic properties in reactions such as cross-coupling and oxidation processes.
Biology and Medicine
-
Medicinal Chemistry :
- The compound is explored for its potential therapeutic applications due to its ability to interact with specific enzymes and receptors. Research indicates it may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
- Case Study : In vitro studies have shown that this compound can inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis.
-
Enzyme Inhibition :
- The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes relevant in disease mechanisms. This property is being studied for developing new drugs targeting metabolic disorders.
Materials Science
- Organic Electronics :
- The compound's unique electronic properties make it suitable for applications in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
- Research Findings : Studies have demonstrated that incorporating this compound into organic electronic devices enhances their performance due to improved charge transport properties.
Safety and Hazards
While specific toxicity data for this compound is limited, general precautions should be taken when handling sulfonamides due to potential allergic reactions or skin irritations. Proper laboratory safety protocols should be followed.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or metal-dependent pathways . The sulfonamide group can interact with proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a tetrahydronaphthalene core with several analogs but differs in its substituent groups. Key structural analogs include:
Key Observations :
- Sulfonamide derivatives with bulkier substituents (e.g., thiazolo-pyridinyl in ) often exhibit higher molecular weights and altered solubility profiles.
Physicochemical Comparisons :
Key Observations :
- Bulkier substituents (e.g., thiazolo-pyridinyl in ) increase hydrophobicity (higher LogP).
- Chiral centers in compounds like 5a–5d contribute to optical activity, which may influence binding specificity.
Antitumor Activity:
Antioxidant Activity:
| Compound Name | DPPH Scavenging Activity (% at 100 µM) | Reference (Ascorbic Acid) |
|---|---|---|
| Pyrazolopyridine derivative 5a | 92% | 85% |
| Target Compound | Not reported | N/A |
Key Observations :
- Pyridine and pyrazolopyridine derivatives show dual antitumor and antioxidant activities, suggesting that the bipyridine group in the target compound may enhance similar properties.
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a bipyridine moiety attached to a tetrahydronaphthalene sulfonamide structure. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.
1. Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related sulfonamide derivatives have shown effective inhibition of seizures in animal models. The structure-activity relationship (SAR) analysis revealed that modifications in the aryl substituents significantly impacted the anticonvulsant efficacy and protective indices compared to established drugs like phenobarbital .
2. Selectivity for Biological Targets
The binding affinity of sulfonamide derivatives for various receptors has been assessed through radioligand binding assays. These studies suggest that the bipyridine component enhances selectivity for certain neurotransmitter receptors such as serotonin receptors (5-HT7), which are implicated in mood regulation and neuroprotection .
The proposed mechanism involves modulation of sodium channels and inhibition of excitatory neurotransmission. Compounds with similar structures have been shown to promote sodium channel slow inactivation and exhibit frequency-dependent inhibition of sodium currents at low concentrations . This mechanism is crucial for reducing neurological hyperexcitability.
Case Study 1: Anticonvulsant Efficacy
A study evaluated the efficacy of this compound in a maximal electroshock seizure (MES) model. The compound demonstrated a significant reduction in seizure duration and frequency at doses comparable to conventional anticonvulsants. The protective index (PI) calculated from the therapeutic dose (TD50) and effective dose (ED50) showed promising results against established therapies .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar sulfonamide derivatives in models of neuropathic pain and neuroinflammation. The results indicated that these compounds could modulate inflammatory pathways and reduce neuronal damage in vitro and in vivo .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
